molecular formula C14H16N2S B1479872 1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098009-50-6

1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Número de catálogo: B1479872
Número CAS: 2098009-50-6
Peso molecular: 244.36 g/mol
Clave InChI: PAIZKUXXZIMZBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a synthetically crafted heterocyclic compound that belongs to the fused pyrazolo class, characterized by a thiopyran ring fused to a pyrazole core. This structure places it within a category of nitrogen-containing heterocycles that are of significant interest in medicinal and pharmaceutical chemistry research . Compounds featuring the pyrazole moiety are recognized as privileged scaffolds in drug discovery due to their wide spectrum of reported biological activities . The broader class of pyrazole derivatives has been extensively studied for various pharmacological applications, including serving as antimicrobial, anticancer, anti-inflammatory, and antifungal agents . Furthermore, related fused pyrazolo structures, such as pyrazolo[4,3-c]pyridines and pyrazolo[4,3-c]pyrazoles, have been identified as potent inhibitors of specific kinases and phosphodiesterases, highlighting the potential of this chemotype for developing targeted therapeutic agents . The presence of both sulfur and nitrogen heteroatoms in its complex ring system makes this compound a valuable intermediate for researchers exploring structure-activity relationships, developing multi-target-directed ligands, and synthesizing novel bioactive molecules . This product is intended for research use only and is not approved for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

1-ethyl-3-phenyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-2-16-13-8-9-17-10-12(13)14(15-16)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIZKUXXZIMZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CSCC2)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by a thiopyrano structure fused with a pyrazole ring. Its molecular formula is C13H15N3S, and it exhibits unique chemical properties that contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound showed activity against human thyroid cancer cell lines FTC-133 and 8305C.
  • Mechanism : It promotes apoptosis in cancer cells by activating the caspase pathway and inducing DNA fragmentation .

The biological mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
  • DNA Damage : Inducing DNA fragmentation as a result of cellular stress.
  • Caspase Activation : Enhancing the activity of caspases involved in the apoptotic process.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various derivatives of tetrahydrothiopyrano compounds, this compound was found to be one of the most potent compounds. The study reported an IC50 value significantly lower than that of standard chemotherapeutic agents .

Study 2: Comparative Analysis

A comparative analysis with known anticancer agents revealed that this compound not only exhibited comparable efficacy but also displayed a different mechanism that could be advantageous in overcoming drug resistance seen in conventional therapies .

Data Summary

Property Value
Molecular FormulaC13H15N3S
Antitumor ActivitySignificant against FTC-133 and 8305C
IC50 (Cytotoxicity)Lower than standard chemotherapeutics
MechanismsApoptosis induction, DNA damage

Aplicaciones Científicas De Investigación

Synthesis of 1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

The synthesis of this compound typically involves multi-step reactions that can include cyclization processes and the introduction of various functional groups. The general synthetic route may involve:

  • Formation of the Pyrazole Ring : Utilizing precursors such as phenylhydrazine and appropriate carbonyl compounds.
  • Cyclization : Employing thioketones to facilitate the formation of the thiopyrano structure.
  • Ethylation : Introducing the ethyl group through alkylation reactions.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Proliferation Inhibition : Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, in vitro assays demonstrated that it inhibited the growth of breast cancer cells with an IC50 value in the low micromolar range .
  • Mechanism of Action : The compound is believed to induce apoptosis via the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : Due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Treatments : As a potential candidate for developing new antibiotics.
  • Neuroprotective Effects : Preliminary studies suggest it may have neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized this compound and tested its efficacy against human breast cancer cell lines. The results indicated a significant reduction in cell viability compared to control groups. The study concluded that further investigation into its mechanism could lead to new cancer therapies .

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial properties of this compound against various pathogens. The results demonstrated that it exhibited notable activity against several bacterial strains with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This suggests potential for development as a new antimicrobial agent .

Comparación Con Compuestos Similares

Structural and Electronic Variations

Pyrano[4,3-c]pyrazole derivatives differ in ring substitution patterns and heteroatom composition. Key structural analogs include:

Compound Name Substituents/Ring System Molecular Weight (g/mol) Key Features
1-Ethyl-3-(thiophen-2-yl)-tetrahydropyrano[4,3-c]pyrazole Thiophene at position 3, oxygen in pyran ring 234.32 Enhanced π-conjugation due to thiophene
Benzothiopyrano[4,3-c]pyrazole sulfonamides Benzothiopyrano core + sulfonamide ~300–350 (estimated) Carbonic anhydrase inhibition (IC50 < 100 nM)
Pyrano[4,3-c]pyrazole (oxygen analog) Oxygen in pyran ring ~200–250 (estimated) Less lipophilic than thiopyrano analogs
8-Chloro-1-methyl-benzothiopyrano[4,3-c]pyrazole Chloro and methyl substituents ~280 (estimated) Improved pharmacokinetic properties

Key Observations :

  • Thiopyrano vs.
  • Substituent Effects : The ethyl group at position 1 and phenyl at position 3 in the target compound may enhance steric bulk and aromatic interactions compared to thiophene () or methyl/chloro groups ().

Key Findings :

Physicochemical Properties

  • Molecular Weight: The target compound’s molecular weight (~234 g/mol, based on ) is lower than benzothiopyrano sulfonamides (~300–350 g/mol), favoring better bioavailability .
  • Solubility: Thiopyrano derivatives may exhibit lower aqueous solubility than oxygen analogs due to increased hydrophobicity.

Métodos De Preparación

Cyclization via Pyrazole Intermediates and Ring Closure

A patented method for related tetrahydropyrano[4,3-c]pyrazole derivatives involves:

  • Step 1: Reaction of tetrahydropyranone with diethyl oxalate in tetrahydrofuran under low temperatures (-70 to -80 °C) in the presence of lithium bis(trimethylsilyl)amide to form a ketoester intermediate.
  • Step 2: Treatment of this intermediate with hydrazine hydrate in glacial acetic acid at 20-30 °C to induce ring closure forming the pyrazole ring fused to the tetrahydropyran system.
  • Step 3: Hydrolysis of the ester group under mild basic conditions (aqueous lithium hydroxide in ethanol at 40-60 °C) to yield the carboxylic acid derivative.

This method achieves a total yield of approximately 65% with high purity (99%) of the final product after simple purification steps. The process is notable for mild reaction conditions, avoidance of expensive or explosive raw materials (such as ethyl diazoacetate), and scalability potential due to reproducibility and safety.

Step Reactants & Conditions Product/Intermediate Yield & Notes
1 Tetrahydropyranone + Diethyl oxalate, Li bis(trimethylsilyl)amide, THF, -70 to -80 °C 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl) ethyl acetate (ketoester) Crude intermediate, purified by extraction
2 Intermediate + Hydrazine hydrate, glacial acetic acid, 20-30 °C Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate Crude solid, purified by filtration
3 Ester + LiOH aqueous solution, ethanol, 40-60 °C, hydrolysis 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid Final product, purity ~99%

Construction of Thiopyrano Ring Systems via Knoevenagel Condensation and Cycloaddition

For thiopyrano-fused pyrazole derivatives, a related approach involves:

  • Knoevenagel condensation of 3-phenyl-4-thioxo-2-thiazolidinone with 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes in refluxing glacial acetic acid or polyethylene glycol-400 at room temperature without catalyst.
  • Subsequent [4+2] cycloaddition reactions with N-arylmaleimides or acrylonitrile to form thiopyrano[2,3-d]thiazole derivatives incorporating the pyrazole moiety.

This method is applicable to analogues featuring sulfur-containing fused rings and has been confirmed by X-ray crystallography and spectral data. It provides a pathway to biologically active thiopyrano-pyrazole compounds with anticancer activity.

While this exact method is for thiopyrano[2,3-d]thiazoles, the Knoevenagel condensation and cycloaddition strategy can be adapted for synthesizing 1-ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole by selecting appropriate pyrazole aldehyde and thioxo precursors.

Comparative Analysis of Preparation Methods

Feature Lithium Bis(trimethylsilyl)amide Route Knoevenagel Condensation & Cycloaddition
Starting Materials Tetrahydropyranone, diethyl oxalate, hydrazine hydrate 3-phenyl-4-thioxo-2-thiazolidinone, pyrazole aldehydes
Key Reaction Types Nucleophilic addition, cyclization, hydrolysis Knoevenagel condensation, [4+2] cycloaddition
Reaction Conditions Low temperature (-70 to -80 °C), mild hydrolysis (40-60 °C) Refluxing acetic acid or PEG-400, room temperature
Yield ~65% total yield Variable, dependent on substrates
Safety and Scalability Avoids explosive reagents, suitable for scale-up Mild conditions, catalyst-free, scalable
Product Purity High (99%) after simple purification Confirmed by spectral and X-ray data
Application Synthesis of tetrahydropyrano fused pyrazoles Synthesis of thiopyrano fused pyrazoles with biological activity

Research Findings and Notes

  • The lithium bis(trimethylsilyl)amide mediated synthesis provides a practical, efficient, and safer alternative to older methods using ethyl diazoacetate, which poses explosion hazards and poor reproducibility on scale-up.
  • The Knoevenagel condensation approach is versatile for generating sulfur-containing fused heterocycles with pyrazole moieties, offering pathways to medicinally relevant compounds with anticancer properties.
  • Purification steps in both methods are straightforward, involving extraction, filtration, and recrystallization or pulping with petroleum ether, yielding high purity products suitable for further pharmaceutical development.
  • Reaction monitoring by thin-layer chromatography (TLC) is standard to ensure completion at each step.
  • The described methods emphasize mild reaction conditions, cost-effective reagents, and potential for industrial-scale synthesis.

Summary Table of Preparation Protocol for this compound

Step Reagents & Conditions Purpose Outcome
1 Tetrahydropyranone + diethyl oxalate, Li bis(trimethylsilyl)amide, THF, -70 to -80 °C Formation of ketoester intermediate Intermediate for cyclization
2 Hydrazine hydrate, glacial acetic acid, 20-30 °C Pyrazole ring formation via cyclization Fused pyrazole-tetrahydropyrano ester
3 Lithium hydroxide aqueous solution, ethanol, 40-60 °C Hydrolysis to carboxylic acid Final fused heterocycle product
Optional Knoevenagel condensation of thioxo precursors with pyrazole aldehydes, followed by cycloaddition Alternative route to thiopyrano fused pyrazoles Thiopyrano-pyrazole derivatives with biological activity

Q & A

Q. What are the optimized synthetic routes for 1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole?

Methodological Answer: The synthesis typically involves multicomponent reactions (MCRs) using protic acidic ionic liquids as catalysts. For example, a protocol adapted from 4H-pyrano[2,3-c]pyrazole synthesis employs:

  • Reactants: Malononitrile (1 mmol), substituted aldehyde (1 mmol), and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mmol).
  • Catalyst: [TMBSED][TFA]₂ (0.07 mmol), a Brønsted acid catalyst that enhances cyclization efficiency .
  • Conditions: Stirring at 50°C until completion (monitored by TLC), followed by recrystallization in 95% ethanol.
    Alternative routes include cyclization of diarylhydrazones with vicinal diols using FeCl₃/TBHP as oxidizing agents, as seen in regioselective pyrazole syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and ring saturation , IR for functional group analysis (e.g., C=S or C-O stretches) .
  • Chromatography: HPLC for purity assessment (>95% is typical for pharmacological studies) .
  • Elemental Analysis: Combustion analysis (e.g., C, H, N, S) to validate molecular composition, as demonstrated in thiopyrano-thiazole hybrids .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer: SAR studies focus on modifying substituents to optimize interactions with biological targets. For example:

  • Substituent Effects: Introducing electron-withdrawing groups (e.g., -CF₃) at the thiopyrano ring enhances metabolic stability .
  • Hybrid Systems: Incorporating thiazole or triazole moieties (e.g., thiopyrano[2,3-d]thiazole hybrids) improves carbonic anhydrase inhibition, as shown by IC₅₀ values <1 µM .
  • Docking Studies: Molecular docking with enzymes like 14-α-demethylase (PDB: 3LD6) predicts binding modes and guides substitutions at the phenyl or ethyl groups .

Q. What computational strategies are used to predict biological targets and mechanisms?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., fungal 14-α-demethylase) by analyzing hydrogen bonds, hydrophobic contacts, and π-π stacking .
  • MD Simulations: Molecular dynamics (e.g., GROMACS) assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for in vitro testing .
  • QSAR Modeling: Quantitative SAR models using descriptors like logP or polar surface area correlate structural features with antifungal or anticancer activity .

Q. How can researchers resolve contradictions in reaction yields or biological data across studies?

Methodological Answer:

  • Reaction Optimization: Screen solvents (e.g., DMF vs. ethanol) and catalysts (e.g., [TMBSED][TFA]₂ vs. FeCl₃) to identify yield-limiting factors .
  • Biological Assay Standardization: Use positive controls (e.g., fluconazole for antifungal assays) and replicate experiments in triplicate to minimize variability .
  • Meta-Analysis: Compare datasets from structurally similar compounds (e.g., pyrano[2,3-c]pyrazoles vs. thiopyrano hybrids) to identify trends in substituent effects .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Catalyst Recyclability: Ionic liquids like [TMBSED][TFA]₂ can be reused 3–5 times without significant activity loss, reducing costs .
  • Purification: Replace column chromatography with solvent partitioning (e.g., ethyl acetate/water) for large batches .
  • Byproduct Management: Optimize stoichiometry (e.g., 1:1:1 molar ratios) to minimize side products like uncyclized intermediates .

Q. How does the thiopyrano ring influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity: The sulfur atom increases logP values (~2.5–3.5), enhancing membrane permeability .
  • Conformational Rigidity: Saturation of the thiopyrano ring reduces rotational freedom, favoring target binding through pre-organized conformations .
  • Stability: The thioether group resists oxidative degradation compared to oxygen analogs, as shown in accelerated stability studies (40°C/75% RH for 4 weeks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 2
1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.